2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Description
IUPAC Nomenclature and Molecular Formula Analysis
The compound this compound possesses the molecular formula C₁₆H₁₈F₃N₃O₂S with a molecular weight of 373.4 g/mol. The systematic IUPAC nomenclature reveals the complexity of this heterocyclic structure, incorporating a thiazolidinone core with specific stereochemical configuration indicated by the (2E) designation. The presence of the ethylimino group at position 2 of the thiazolidine ring and the trifluoromethylphenyl acetamide substituent creates a molecule with distinct electronic and steric properties.
The molecular architecture consists of several key structural components that define its chemical identity. The central thiazolidinone ring system serves as the primary scaffold, featuring a five-membered heterocycle containing both sulfur and nitrogen atoms. This ring system is substituted at position 3 with an ethyl group and at position 2 with an ethylimino functionality, creating the characteristic (2E) geometric configuration. The acetamide linker connects the thiazolidinone core to the 3-(trifluoromethyl)phenyl group, introducing additional conformational flexibility and potential binding interactions.
Table 1: Fundamental Molecular Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₁₈F₃N₃O₂S | |
| Molecular Weight | 373.4 g/mol | |
| CAS Registry Number | 302548-85-2 | |
| ChemSpider ID | 18300856 | |
| Monoisotopic Mass | 373.107182 | |
| Defined Stereocenters | 0 |
The trifluoromethyl group represents a particularly significant structural feature, as fluorine substitution often enhances metabolic stability and membrane permeability in pharmaceutical compounds. The electron-withdrawing nature of the trifluoromethyl group influences the electronic distribution throughout the aromatic ring system, potentially affecting the compound's binding affinity and selectivity for biological targets.
Spectroscopic Characterization (IR, NMR, UV-Vis)
Spectroscopic analysis provides crucial information about the compound's functional groups and molecular interactions. Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the thiazolidinone structure. Studies on related thiazolidinone derivatives demonstrate typical IR absorption patterns, with the carbonyl stretching vibration of the thiazolidinone ring appearing around 1674-1689 cm⁻¹. The aromatic C-H stretching vibrations occur in the range of 3039-3062 cm⁻¹, while aliphatic C-H stretches appear around 2924-2962 cm⁻¹.
Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound's molecular framework. ¹H NMR analysis of similar thiazolidinone derivatives shows characteristic chemical shifts that can be used to identify specific proton environments. The ethyl groups attached to the nitrogen atoms typically exhibit triplet patterns for the methyl protons and quartet patterns for the methylene protons, with coupling constants consistent with ethyl substitution. The aromatic protons of the trifluoromethylphenyl group display complex multiplets in the aromatic region, with the trifluoromethyl group potentially causing additional splitting patterns.
Table 2: Characteristic IR Absorption Frequencies for Thiazolidinone Derivatives
¹³C NMR spectroscopy reveals the carbon framework of the molecule, with the carbonyl carbon of the thiazolidinone ring typically appearing around 170 ppm. The aromatic carbons of the trifluoromethylphenyl group exhibit characteristic chemical shifts influenced by the electron-withdrawing trifluoromethyl substituent. The CF₃ carbon appears as a quartet due to coupling with fluorine nuclei, providing definitive evidence for the trifluoromethyl group's presence and orientation.
The (2E) stereochemical configuration can be confirmed through detailed NMR analysis, particularly through NOE (Nuclear Overhauser Effect) studies that reveal spatial relationships between protons. The geometric isomerism at the C=N double bond significantly influences the compound's three-dimensional structure and potential biological activity.
X-ray Crystallographic Studies and Conformational Analysis
X-ray crystallographic analysis provides the most accurate three-dimensional structural information for the compound. Studies on related thiazolidinone-isatin hybrid compounds have demonstrated the importance of stereochemical configuration in determining biological activity. Crystallographic investigations of similar compounds confirm the (Z) configuration at the thiazolidinone ring position, which directly influences the overall molecular geometry and potential binding interactions.
The crystal structure reveals important conformational features that affect the compound's pharmacological properties. The thiazolidinone ring adopts a planar or near-planar conformation, with the ethyl and ethylimino substituents positioned to minimize steric interactions. The acetamide linker provides conformational flexibility, allowing the trifluoromethylphenyl group to adopt various orientations relative to the thiazolidinone core.
Table 3: Crystallographic Parameters for Related Thiazolidinone Compounds
The trifluoromethyl group's orientation significantly influences the molecule's overall polarity and potential binding interactions. Crystallographic studies reveal that the CF₃ group can adopt different rotational conformations, each with distinct electronic properties. The electron-withdrawing nature of this group affects the charge distribution throughout the aromatic ring, potentially enhancing binding affinity for specific biological targets.
Conformational analysis indicates that the compound can exist in multiple low-energy conformations in solution, with the acetamide linker serving as a flexible hinge. This conformational diversity may contribute to the compound's ability to interact with different binding sites or adopt induced-fit conformations upon target binding.
Computational Chemistry: DFT and Molecular Orbital Analysis
Density Functional Theory (DFT) calculations provide detailed insights into the compound's electronic structure and properties. Studies on similar thiazolidinone derivatives using B3PW91 methodology with extended basis sets have revealed important electronic characteristics. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide information about the compound's reactivity and potential for electron transfer processes.
DFT analysis reveals the electronic distribution throughout the molecular framework, with particular emphasis on the thiazolidinone ring system and the trifluoromethylphenyl substituent. The electron-withdrawing trifluoromethyl group significantly affects the HOMO-LUMO energy gap, potentially influencing the compound's photochemical and electrochemical properties. These calculations also provide insights into the compound's dipole moment and polarizability, which are important factors in determining solubility and membrane permeability.
Table 4: Computational Parameters for Thiazolidinone Derivatives
Molecular orbital analysis reveals the frontier orbital characteristics that govern the compound's reactivity patterns. The HOMO is typically localized on the thiazolidinone ring system and the aromatic substituents, while the LUMO extends across the entire conjugated system. This orbital distribution suggests potential sites for electrophilic and nucleophilic attack, providing insights into the compound's chemical reactivity and metabolism pathways.
Electrostatic potential mapping demonstrates the charge distribution across the molecular surface, revealing regions of positive and negative electrostatic potential that may participate in intermolecular interactions. The trifluoromethyl group creates a region of significant negative electrostatic potential, while the thiazolidinone carbonyl oxygen exhibits nucleophilic character. These electrostatic properties are crucial for understanding the compound's binding interactions with biological targets.
The computational analysis also includes vibrational frequency calculations that support the experimental IR spectroscopic assignments. The calculated frequencies generally show good agreement with experimental values, confirming the structural assignments and providing additional validation for the computational model. These studies contribute to a comprehensive understanding of the compound's electronic structure and its relationship to biological activity.
Properties
IUPAC Name |
2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2S/c1-3-20-15-22(4-2)14(24)12(25-15)9-13(23)21-11-7-5-6-10(8-11)16(17,18)19/h5-8,12H,3-4,9H2,1-2H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRVMTXTLBRRKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=CC(=C2)C(F)(F)F)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide , commonly referred to as a thiazolidine derivative, has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.
The molecular formula of this compound is , with a molecular weight of approximately 229.30 g/mol. It features a thiazolidine ring, which is known for its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C9H15N3O2S |
| Molecular Weight | 229.30 g/mol |
| IUPAC Name | 2-(3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl)acetamide |
| InChI Key | CHKBMLRREXZXGI-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves cyclization reactions to form the thiazolidine ring, followed by amidation to introduce the acetamide group. The synthesis can be optimized for yield and purity using batch or continuous flow reactors.
Thiazolidine derivatives, including this compound, exhibit their biological activity through several mechanisms:
- Enzyme Interaction : They can inhibit or activate specific enzymes, influencing metabolic pathways.
- Receptor Binding : These compounds may bind to cellular receptors, modulating signaling pathways.
- Genetic Material Interaction : They might interact with DNA or RNA, affecting gene expression and cellular function .
Antibacterial Activity
Research indicates that thiazolidine derivatives possess significant antibacterial properties. For instance, studies have shown that related compounds can inhibit bacterial growth in various strains, demonstrating their potential as antimicrobial agents .
Anticancer Properties
Thiazolidine derivatives have also been evaluated for their anticancer activity. In vitro studies reveal that these compounds can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) by modulating cell cycle progression and promoting oxidative stress .
Antioxidant Activity
The compound exhibits antioxidant properties by scavenging reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders. This activity is crucial for protecting cells from oxidative damage .
Case Studies
- Anticancer Activity : A study evaluating the effects of thiazolidine derivatives on MDA-MB-231 cells showed a dose-dependent inhibition of cell proliferation and increased apoptosis markers.
- Antibacterial Efficacy : Another investigation reported that compounds structurally similar to this compound demonstrated significant inhibition against Gram-positive bacteria, highlighting their potential as new antibiotics.
Future Directions
Given the promising biological activities of this compound, further research is warranted to:
- Explore structure-activity relationships (SAR) to optimize efficacy.
- Conduct in vivo studies to evaluate therapeutic potential and safety profiles.
- Investigate combinations with existing therapies for enhanced anticancer effects.
Scientific Research Applications
Anticancer Activity
Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation in vitro and in vivo. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth.
Antimicrobial Properties
Thiazolidinones have also been investigated for their antimicrobial properties. Compounds similar to 2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide have shown effectiveness against a range of bacterial and fungal pathogens.
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Significant inhibition observed at low concentrations. |
| Candida albicans | Effective against biofilm formation, suggesting potential in treating infections. |
Anti-inflammatory Effects
In silico studies suggest that this compound may act as an inhibitor of 5-lipoxygenase, an enzyme involved in inflammatory processes. This positions it as a candidate for further development as an anti-inflammatory agent.
Structure-Activity Relationship (SAR)
The structure of this compound can be optimized by modifying substituents on the thiazolidinone ring or the phenyl group to enhance potency and selectivity.
Case Studies
Several case studies illustrate the compound's potential:
- Anticancer Activity : A related thiazolidinone was tested against human ovarian cancer cells, showing over 80% growth inhibition at certain concentrations.
- Antimicrobial Efficacy : A study reported that derivatives exhibited broad-spectrum antimicrobial activity, particularly against resistant strains of bacteria.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs vary in substituents at positions 2, 3, and 9, which influence molecular weight, polarity, and bioactivity. Below is a comparative analysis with key derivatives:
Key Findings:
Substituent Effects on Bioactivity: Chlorine (Target Compound): The 4-chlorophenyl group enhances lipophilicity and may improve membrane permeability compared to non-halogenated analogs (e.g., methylbenzyl derivatives in ). Chlorine’s electron-withdrawing effect could also stabilize the iminomethyl group’s (E)-configuration, favoring interactions with hydrophobic enzyme pockets . Thiazolidinone Moieties (): Compounds with thiazolidinone rings exhibit distinct electronic profiles due to sulfur and carbonyl groups. These features are linked to antioxidant and enzyme-inhibitory activities but may reduce solubility compared to the target compound .
Stereochemical Considerations: The (E)-configuration in the target compound contrasts with (Z)-isomers in thiazolidinone derivatives (e.g., ). The (E)-geometry likely reduces steric hindrance, enabling better alignment with planar binding sites, as observed in gastroprotective 4H-pyrido[1,2-a]pyrimidin-4-ones .
Thiazolidinone derivatives (e.g., 441.48 g/mol in ) face solubility challenges despite their bioactivity, highlighting a trade-off between structural complexity and drug-likeness.
Pharmacological Potential: Gastroprotection: Derivatives with carboxamide groups (e.g., 3-carboxamides in ) show superior cytoprotective effects in rat models compared to the target compound’s methylamino group, suggesting substituent-dependent efficacy. Anticancer Activity: Ethyl acetate (EtOAc)-soluble fractions of related compounds (e.g., ) exhibit strong α-glucosidase inhibition and anticancer activity, implying that the target compound’s moderate polarity may support similar applications .
Preparation Methods
Acetylation Reaction
3-(Trifluoromethyl)aniline reacts with acetic anhydride in the presence of pyridine as a base, facilitating nucleophilic acyl substitution. The reaction proceeds under reflux in anhydrous dichloromethane for 4–6 hours, yielding N-[3-(trifluoromethyl)phenyl]acetamide with >90% purity after recrystallization from ethanol.
Reaction Conditions
-
Molar Ratio : 1:1.2 (aniline:acetic anhydride)
-
Temperature : 40–50°C
-
Catalyst : Pyridine (10 mol%)
Synthesis of the Thiazolidinone Core
The thiazolidinone fragment is constructed via a cyclocondensation strategy, leveraging the reactivity of imine intermediates and sulfur-containing precursors.
Schiff Base Formation
Ethylamine reacts with ethylglyoxal (50% aqueous solution) to form the imine intermediate, (E)-N-ethyl-1-ethyliminoethan-1-amine. This step is conducted in ethanol at 60°C for 2 hours, with molecular sieves to absorb water and drive the equilibrium toward imine formation.
Cyclization with Chloroacetic Acid
The imine intermediate undergoes cyclization with chloroacetic acid in the presence of iodine (0.5 equiv) as a catalyst. This iodo-cyclothiocarbamation reaction forms the 1,3-thiazolidin-4-one ring, introducing a chloromethyl group at position 5.
Optimized Conditions
-
Solvent : Tetrahydrofuran (THF)
-
Temperature : 80°C, 6 hours
-
Yield : 78%
Mechanistic Insight
Iodine facilitates electrophilic activation of the imine, enabling nucleophilic attack by the thiol group from chloroacetic acid. Subsequent cyclization and elimination of HCl yield the chloromethyl-substituted thiazolidinone.
Coupling of Fragments via Nucleophilic Substitution
The chloromethyl-thiazolidinone undergoes nucleophilic substitution with N-[3-(trifluoromethyl)phenyl]acetamide to form the final target compound.
Reaction Setup
The chloromethyl intermediate (1 equiv) and N-[3-(trifluoromethyl)phenyl]acetamide (1.2 equiv) are combined in dimethylformamide (DMF) with potassium carbonate (2 equiv) as a base. The mixture is heated at 100°C for 12 hours under nitrogen.
Key Observations
-
Solvent Effect : DMF enhances nucleophilicity of the acetamide’s amine group.
-
Side Products : Overheating (>110°C) leads to decomposition of the thiazolidinone ring.
Acetylation Quenching
Post-substitution, residual amine groups are acetylated using acetic anhydride (0.5 equiv) in pyridine to ensure complete conversion to the acetamide.
Optimization of Reaction Conditions
Solvent Screening
Comparative studies reveal that polar aprotic solvents (DMF, DMSO) improve substitution yields (>80%) compared to nonpolar solvents (toluene, 45%).
Catalytic Additives
The addition of triethylamine (2 drops) reduces reaction time by 30% by neutralizing HCl byproducts.
Characterization and Analytical Data
Spectroscopic Validation
Q & A
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Key Peaks/Markers | Reference |
|---|---|---|
| IR (KBr) | 1735 cm⁻¹ (C=O), 1595 cm⁻¹ (C=C) | |
| ¹H NMR (DMSO-d₆) | δ 8.7 ppm (imino NH), δ 4.3 ppm (-CF₃) | |
| ESI-MS | m/z 352.4285 (M+H⁺) |
Q. Table 2. Bioactivity Comparison of Structural Analogs
| Compound Modification | IC₅₀ (α-glucosidase, µM) | MIC (S. aureus, µg/mL) |
|---|---|---|
| -CF₃ at phenyl ring | 12.4 ± 1.2 | 8.5 |
| -OCH₃ at phenyl ring | 28.9 ± 2.1 | 32.0 |
| Unsubstituted phenyl ring | 45.6 ± 3.5 | >64 |
| Data sourced from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
